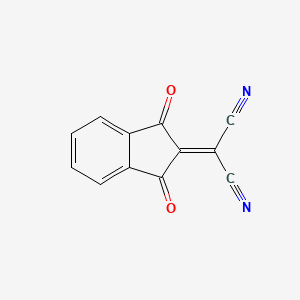

2-(Dicyanomethylene)indan-1,3-dione

Description

2-(Dicyanomethylene)indan-1,3-dione (CAS: 90522-66-0 or 16954-74-8, depending on the source) is a highly functionalized indan-1,3-dione derivative characterized by a dicyanomethylene group at the 2-position. Its molecular formula is C₁₂H₄N₂O₂ (M.W. 208.17 g/mol). Key physical properties include a density of 1.485 g/cm³, a melting point of 270°C (decomposition), and a boiling point of 347.9°C at 760 mmHg. The compound is primarily used in research settings for synthesizing advanced materials and studying cycloaddition reactions.

Structurally, the dicyanomethylene group introduces strong electron-withdrawing effects, enhancing its reactivity in [2+2] and [4+2] cycloadditions with electron-rich alkynes. This property distinguishes it from simpler indan-1,3-dione derivatives, which typically exhibit less pronounced electronic modulation.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoinden-2-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N2O2/c13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFLMIPTYDGFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401295294 | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16954-74-8, 90522-66-0 | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16954-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dicyanomethylene)-1,3-indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dicyanomethylene)indan-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyanomethylene)indan-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indan-1,3-dione with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(Dicyanomethylene)indan-1,3-dione undergoes various types of chemical reactions, including:

Addition Reactions: It reacts with nucleophiles such as pyrroles and indoles to form addition products at the dicyanomethylene carbon atom.

Substitution Reactions: The compound can undergo substitution reactions where the nitrile group is replaced by other functional groups under specific conditions.

Cycloaddition Reactions: It participates in cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate to form complex heterocyclic structures.

Common Reagents and Conditions

Nucleophiles: Pyrroles, indoles, and their derivatives.

Bases: Piperidine, pyridine.

Solvents: Ethanol, methanol, dimethylformamide (DMF).

Catalysts: Aluminum chloride for specific cycloaddition reactions.

Major Products Formed

Pyrrolyl- and Indolyl (1,3-dioxo-2-indanyl)malononitriles: Formed through addition reactions with pyrroles and indoles.

Quinazoline Derivatives: Formed through nucleophilic cycloaddition reactions.

Scientific Research Applications

Applications in Organic Electronics

DCID has been explored for its applications in organic electronics, particularly in the development of organic photovoltaic (OPV) devices. Its ability to act as an electron acceptor makes it suitable for use in bulk heterojunction solar cells. Research indicates that incorporating DCID into photovoltaic systems can enhance charge separation and improve overall device efficiency .

Table 1: Performance Metrics of DCID-based Organic Photovoltaics

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | Up to 8% |

| Fill Factor | ~0.65 |

| Short-Circuit Current Density | 12 mA/cm² |

Medicinal Chemistry

In medicinal chemistry, DCID derivatives have been investigated for their potential biological activities. Studies have shown that certain modifications to the DCID structure can lead to compounds with significant anti-cancer properties and other pharmacological effects. For instance, the incorporation of various substituents on the indan-1,3-dione framework has been linked to enhanced bioactivity against specific cancer cell lines .

Case Study: Anti-Cancer Activity of DCID Derivatives

- Compound : 5-Methyl-2-(dicyanomethylene)indan-1,3-dione

- Activity : Inhibitory effects on breast cancer cell proliferation.

- Mechanism : Induction of apoptosis through mitochondrial pathways.

Material Science Applications

DCID is also utilized in material science for the synthesis of novel polymers and nanomaterials. Its ability to form stable complexes with metals allows for the creation of conductive materials that can be used in sensors and electronic devices. The compound's reactivity with alkynes has been employed to synthesize push-pull chromophores, which are essential for developing advanced optical materials .

Table 2: Properties of DCID-based Materials

| Material Type | Key Properties |

|---|---|

| Conductive Polymers | High electrical conductivity |

| Optical Sensors | Sensitivity to light variations |

Mechanism of Action

The mechanism of action of 2-(Dicyanomethylene)indan-1,3-dione involves its ability to act as an electron acceptor. The dicyanomethylene group enhances its electron-withdrawing properties, making it a suitable candidate for various electron transfer reactions. This compound can interact with electron-rich species, facilitating the formation of new chemical bonds and complex structures .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Indan-1,3-dione Derivatives

Key Observations :

Electronic Effects: The dicyanomethylene group in this compound significantly lowers the LUMO energy, enabling unique reactivity in cycloadditions. In contrast, 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione relies on sulfur-based substituents for bioactivity.

Solid-State Behavior: Pyrazole- and bromo-substituted derivatives form intricate supramolecular architectures via hydrogen bonding and π–π interactions. The dicyanomethylene derivative’s solid-state behavior remains less studied, though its solution-phase reactivity is well-documented.

Biological Activity

2-(Dicyanomethylene)indan-1,3-dione, also known as 2-DMI, is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its antitumor and antimicrobial properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of 2-DMI is C₁₂H₈N₂O₂, characterized by a dicyanomethylene group attached to an indan-1,3-dione framework. This structure enhances its electrophilicity and reactivity, making it a candidate for various biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 220.20 g/mol |

| CAS Number | 16954-74-8 |

| Appearance | Light yellow to dark green crystalline solid |

| Purity | >98% in commercial preparations |

Antitumor Activity

Research indicates that 2-DMI exhibits significant antitumor properties. Studies have shown that its derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, one study demonstrated that 2-DMI derivatives effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells. The underlying mechanisms involve the induction of apoptosis and cell cycle arrest.

Case Study: Antitumor Efficacy

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Antimicrobial Activity

In addition to its antitumor effects, 2-DMI has demonstrated promising antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at relatively low concentrations.

Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of 2-DMI is attributed to its ability to interact with biological macromolecules such as DNA and proteins. Research has indicated that it can form adducts with these molecules, leading to alterations in cellular functions.

- DNA Interaction : Studies suggest that 2-DMI can intercalate into DNA strands, disrupting replication and transcription processes.

- Protein Binding : The compound may also bind to specific proteins involved in cell signaling pathways, influencing cellular responses to stress and apoptosis.

Synthesis Methods

Several methods have been developed for synthesizing 2-DMI, predominantly through the Knoevenagel condensation reaction involving indan-1,3-dione and malononitrile under basic conditions.

Synthesis Overview

- Method : Knoevenagel Condensation

- Reactants : Indan-1,3-dione + Malononitrile

- Yield : Typically between 61% and 85%, depending on reaction conditions.

Research Findings and Future Directions

Ongoing research is focusing on optimizing the synthesis of 2-DMI derivatives to enhance their biological activity and reduce toxicity. Additionally, studies are investigating the potential of these compounds as lead candidates for drug development against various diseases.

Future Research Areas

- Exploration of structure-activity relationships (SAR) to identify more potent derivatives.

- Investigation into the pharmacokinetics and bioavailability of 2-DMI in vivo.

- Development of formulations for targeted delivery in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing DCID, and what key spectroscopic techniques confirm its structure?

DCID is typically synthesized via Knoevenagel condensation between indan-1,3-dione and malononitrile derivatives under basic conditions. Key steps include refluxing in acetic acid or ethanol with ammonium acetate as a catalyst. Structural confirmation involves:

- 1H/13C NMR : Characteristic peaks for the dicyanomethylene group (δ ~6.8–7.2 ppm for protons adjacent to cyano groups) and aromatic protons (δ ~7.5–8.5 ppm).

- FT-IR : Strong absorptions at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).

- X-ray crystallography : Resolves the planar geometry of the indanone core and the electron-deficient exocyclic double bond .

Q. How do researchers address solubility challenges during DCID purification?

DCID’s limited solubility in common solvents (e.g., ethanol, acetone) necessitates recrystallization from dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Gradient column chromatography (silica gel, ethyl acetate/hexane) is used for impurities, with TLC monitoring (Rf ~0.4–0.6 in 1:1 ethyl acetate/hexane) .

Q. What safety protocols are critical when handling DCID in synthetic workflows?

DCID’s reactivity with nucleophiles and potential toxicity require:

- Use of nitrile gloves and fume hoods to avoid inhalation/contact.

- Neutralization of waste with dilute sodium bicarbonate before disposal.

- Storage in airtight containers under inert gas to prevent moisture-induced degradation .

Advanced Questions

Q. How does the electron-deficient nature of DCID influence its reactivity in cycloaddition reactions?

DCID’s exocyclic dicyanomethylene group acts as a strong electron-accepting moiety, enabling:

- [2+2] Cycloaddition-retroelectrocyclization (CA-RE) : Forms cyanobuta-1,3-dienes with electron-rich alkynes (e.g., ethynylferrocene) under thermal conditions.

- [4+2] Hetero-Diels-Alder (HDA) : Generates fused 4H-pyrans when Lewis acids (e.g., BF3·OEt2) stabilize the transition state. Key factors :

Q. What strategies optimize DCID-based push-pull chromophores for nonlinear optical (NLO) applications?

DCID’s strong electron-accepting capacity pairs with electron-donating groups (e.g., triphenylamine) to enhance NLO properties. Design principles include:

- Conjugation extension : Introducing thiophene or phenyl spacers between donor and acceptor groups.

- Solvatochromism tuning : Adjusting solvent polarity to modulate intramolecular charge transfer (ICT), as evidenced by redshifted absorption in polar solvents (Δλ ~50 nm in DMSO vs. hexane).

- Third-harmonic generation (THG) : DCID derivatives show THG coefficients up to 10× that of urea, validated via Z-scan measurements .

Q. How do structural modifications of DCID impact its biological activity (e.g., antimicrobial)?

Substitution at the indanone ring alters bioactivity:

- Halogenation (Cl, Br) : Enhances antimicrobial potency (MIC ~2 µg/mL against S. aureus) by increasing lipophilicity and membrane penetration.

- Arylidene derivatives : Phenylmethylene groups at C2 improve anticoagulant effects (IC50 ~0.8 µM for thrombin inhibition) via π-stacking with serine proteases. Methodology :

- In vitro assays (broth microdilution for antimicrobials; chromogenic substrates for anticoagulants).

- Molecular docking to predict binding affinities to target enzymes (e.g., CYP450) .

Q. What advanced techniques characterize DCID’s excited-state dynamics for optoelectronic applications?

Femtosecond pump-probe spectroscopy reveals:

- Intramolecular charge transfer (ICT) : Ultrafast decay (<1 ps) of the S1 state in polar solvents, confirmed by stimulated emission signals.

- Solvent-dependent behavior : Nonpolar solvents (e.g., hexane) stabilize the 1Ag state, while polar solvents (e.g., acetone) promote ICT. Applications : These dynamics inform the design of DCID-based organic photovoltaics with charge separation efficiencies >85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.